Gymnoconjugatin A

Description

Context of Polyenyl-Pyrrole Natural Products

Polyenyl-pyrroles represent a specific class of natural products characterized by a pyrrole (B145914) ring attached to a polyene chain—a series of alternating double and single carbon-carbon bonds. researchgate.netwikipedia.org These compounds are often produced by microorganisms, particularly fungi, and are known for their diverse and potent biological activities. researchgate.netmdpi.com The pyrrole heterocycle is a common motif in many biologically active molecules, both natural and synthetic, and its presence can significantly influence a compound's properties. mdpi.comnih.gov

Members of the polyenyl-pyrrole family, such as rumbrin (B140401) and auxarconjugatin A, have been reported to exhibit significant biological effects, including cytoprotective, anti-lipid peroxidation, and anticancer activities. acs.orgresearchgate.net The study of these compounds provides valuable insights into how nature constructs complex and biologically active molecules. researchgate.net Although Gymnoconjugatin (B1253499) A is a polyenylfuran, its discovery was concurrent with that of known polyenyl-pyrroles from the same microbial source, placing it within a similar context of natural product discovery and inspiring comparative studies. acs.orgaragen.comacs.org The structural similarities and differences between these classes of compounds are of great interest to medicinal chemists for understanding structure-activity relationships. aragen.com

Discovery and Initial Academic Characterization of Gymnoconjugatin A

This compound was first discovered and reported in early 2006 by the research group of Capon and co-workers. acs.org It was isolated from the soil microbe Gymnoascus reessii. acs.orgaragen.comunigoa.ac.in During the investigation of this fungus, two new polyenylfurans were identified and named this compound and Gymnoconjugatin B. acs.org These novel compounds were found alongside several known polyenyl-pyrroles, including rumbrin and auxarconjugatin A. acs.orgacs.org

The initial characterization and structure elucidation—the process of determining the precise arrangement of atoms in a molecule—were hampered by the very small quantities of the natural product that could be isolated from the fungal culture. acs.orgacs.org The process of structure elucidation in chemistry relies on a combination of advanced analytical techniques. anu.edu.autaylorandfrancis.com These methods typically include mass spectrometry to determine the molecular weight and formula, and nuclear magnetic resonance (NMR) spectroscopy to map out the carbon-hydrogen framework and the connectivity of atoms. intertek.com Despite the challenges posed by the limited sample amount, the structure of this compound was proposed based on spectroscopic data. This proposed structure was later definitively confirmed through total synthesis, a process where the molecule is built from simpler, commercially available starting materials. acs.orgacs.org Several different synthetic routes have since been developed by various research groups. acs.orgohiolink.eduaragen.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C20H20O4 | Derived from structure acs.orgaragen.com |

| Natural Source | Gymnoascus reessii (soil microbe) | acs.orgaragen.comunigoa.ac.in |

| Structural Class | Polyenylfuran | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C20H20O4 |

|---|---|

Molecular Weight |

324.4 g/mol |

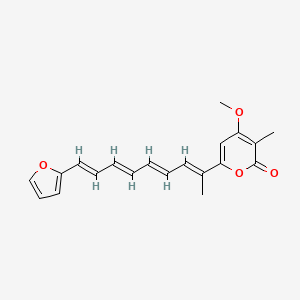

IUPAC Name |

6-[(2E,4E,6E,8E)-9-(furan-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one |

InChI |

InChI=1S/C20H20O4/c1-15(18-14-19(22-3)16(2)20(21)24-18)10-7-5-4-6-8-11-17-12-9-13-23-17/h4-14H,1-3H3/b6-4+,7-5+,11-8+,15-10+ |

InChI Key |

XVSFUQXNRYVANI-OAJXTGRCSA-N |

Isomeric SMILES |

CC1=C(C=C(OC1=O)/C(=C/C=C/C=C/C=C/C2=CC=CO2)/C)OC |

Canonical SMILES |

CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=CC=CO2)C)OC |

Synonyms |

gymnoconjugatin A |

Origin of Product |

United States |

Ii. Isolation and Production Methodologies of Gymnoconjugatin a

Source Organism and Cultivation Protocols

Gymnoconjugatin (B1253499) A is a naturally occurring polyenylfuran produced by the filamentous fungus Gymnoascus reessii. This microorganism, belonging to the Ascomycota phylum, is typically isolated from soil environments. researchgate.net The production of Gymnoconjugatin A, along with other secondary metabolites, is achieved through controlled microbial fermentation of this fungus. cabidigitallibrary.orgnih.gov

The biosynthesis of this compound relies on the cultivation of Gymnoascus reessii under specific laboratory conditions. Fungal fermentation is a complex process influenced by a variety of physical and chemical parameters that can be optimized to enhance the yield of target secondary metabolites. nih.govnih.gov

Cultivation and Media Composition: The process begins with the inoculation of a sterile culture medium with a pure strain of Gymnoascus reessii. While the precise medium composition for optimal this compound production is proprietary to the original research, general mycological cultivation practices provide a basis for the fermentation protocol. Typically, a liquid medium such as Potato Dextrose Broth (PDB) or a yeast-based medium is used, which supplies the necessary nutrients for fungal growth and metabolism. nih.govphcogj.com

Key parameters that are controlled during fermentation include:

Nutrient Sources: The type and concentration of carbon and nitrogen sources are critical for secondary metabolite production. nih.gov

pH and Temperature: Fungi require specific pH and temperature ranges for optimal growth. For many ascomycetes, temperatures are often maintained between 25-28°C. researchgate.net

Aeration: The fermentation can be conducted under static or shaken conditions, which affects the level of oxygen available to the fungus. phcogj.com

Incubation Time: The production of secondary metabolites often occurs during the stationary phase of fungal growth, which can range from several days to weeks. phcogj.com For similar fungi, incubation periods of 14 to 21 days have been reported. nih.gov

Research into related compounds from Gymnoascus reessii has shown that the addition of specific salts to the fermentation medium can influence the profile of secondary metabolites produced. For instance, manipulating halide salt concentrations has been used to direct the biosynthesis towards specific halogenated compounds. researchgate.net This "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters, is a key strategy for optimizing the production of desired natural products like this compound. nih.govnih.gov

Table 1: General Parameters for Fungal Fermentation

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Fungal Strain | Gymnoascus reessii | Australian soil isolate researchgate.net |

| Culture Medium | Provides essential nutrients | Potato Dextrose Broth (PDB), Yeast Extract Peptone Dextrose (YEPD) nih.gov |

| Temperature | Optimal for fungal growth | 25-28 °C researchgate.net |

| pH | Maintained for enzyme function | 5.0 - 7.0 |

| Aeration | Shaken or static culture | Varies with process |

| Incubation Period | Time for metabolite production | 9 - 21 days phcogj.com |

Advanced Isolation Techniques for this compound

Following the fermentation phase, the target compound, this compound, must be extracted from the culture broth and mycelium and then purified. This multi-step process typically involves initial extraction followed by a series of chromatographic separations to isolate the compound to a high degree of purity. ua.pt The initial isolation of this compound was noted to yield only small quantities, highlighting the need for efficient and high-resolution techniques. nih.gov

Extraction: The first step involves separating the fungal biomass (mycelium) from the liquid fermentation broth. The target compounds, which may be intracellular or extracellular, are then extracted using an appropriate organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting moderately polar secondary metabolites like polyketides from fungal cultures. nih.gov The solvent is then evaporated under reduced pressure to yield a crude extract containing a mixture of various compounds. researchgate.net

Chromatographic Purification: The crude extract is then subjected to advanced chromatographic techniques to separate this compound from other metabolites. journalagent.com This is a critical and often challenging phase of natural product isolation.

Column Chromatography: This is a fundamental purification technique. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system of increasing polarity (a solvent gradient) is passed through the column to elute the different compounds at different rates. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired compound. nih.govjournalagent.com

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed. nih.gov This technique offers higher resolution and efficiency compared to standard column chromatography. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The use of a photodiode array (PDA) detector allows for the specific detection of polyenes like this compound, which have characteristic UV-Vis absorption spectra. nih.gov

The successful isolation of this compound is confirmed by spectroscopic analysis, which is used to elucidate its chemical structure. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Auxarconjugatin A |

| Gymnoconjugatin B |

| Isorumbrin |

| Roquefortine E |

Iii. Structural Elucidation of Gymnoconjugatin a

Spectroscopic Analysis for Structure Determination

Spectroscopic analysis is the cornerstone of structural elucidation for novel natural products like Gymnoconjugatin (B1253499) A. By employing a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can piece together the molecular puzzle.

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of different hydrogen and carbon atoms in a molecule. libretexts.orgacdlabs.com In the ¹H-NMR spectrum of a related compound, pyridinopyrone A, distinct signals corresponding to various protons in the molecule were observed. nih.gov Similarly, the ¹³C-NMR spectrum provides a count of the unique carbon environments. libretexts.orgoregonstate.edu The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, with electronegative atoms generally causing a downfield shift to a higher ppm value. acdlabs.comlibretexts.org

Table 1: ¹H and ¹³C NMR Data for a Related Compound, Pyridinopyrone A

This table is based on data for a structurally similar compound and serves as an illustrative example of the types of data obtained for Gymnoconjugatin A.

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 162.9 | |

| 3 | 99.8 | |

| 4 | 161.9 | 6.18 (d, 1.2) |

| 5 | 109.8 | |

| 6 | 138.0 | 6.35 (d, 15.0) |

| 7 | 122.5 | 7.15 (dd, 15.0, 10.0) |

| 8 | 135.8 | |

| 9 | 135.8 | 6.63 (d, 15.0) |

| 10 | 138.0 | |

| 11 | 128.0 | |

| 12 | 130.0 | 7.47 (d, 15.6) |

| 13 | 115.0 | 6.78 (d, 15.6) |

| 2' | 150.1 | 8.50 (d, 5.0) |

| 3' | 132.5 | |

| 4' | 138.1 | 7.80 (d, 8.0) |

| 5' | 124.1 | 7.30 (dd, 8.0, 5.0) |

| 6' | 152.0 | 8.60 (d, 5.0) |

Two-dimensional NMR techniques provide crucial information about the connectivity between atoms.

¹H-¹H COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, identifying adjacent protons in a spin system. blogspot.comhuji.ac.iluzh.choxinst.com Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. blogspot.comhuji.ac.il For a related pyridinopyrone, COSY analysis showed correlations between protons at positions C-6 to C-7 and C-9 to C-13, helping to define the polyene chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. hmdb.camanchester.ac.ukuthscsa.educolumbia.edu This experiment is highly sensitive and allows for the direct assignment of a proton's signal to its attached carbon. columbia.eduacdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduhuji.ac.illibretexts.org This is instrumental in connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). columbia.eduhuji.ac.il For instance, in a related structure, HMBC correlations from a methyl group's protons to adjacent carbons were key in placing the methyl group on the polyene chain. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are physically close to each other, regardless of their bonding sequence. uky.eduhuji.ac.illibretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing valuable information about the molecule's stereochemistry and conformation. huji.ac.il

Table 2: Key 2D NMR Correlations for a Related Pyridinopyrone Structure

This table illustrates the types of correlations observed that are instrumental in the structural elucidation of compounds like this compound.

| From Proton(s) | To Carbon(s) (HMBC) | To Proton(s) (COSY) | To Proton(s) (NOESY) |

|---|---|---|---|

| H-4 | C-5, C-6 | H-6 | |

| H-6 | C-4, C-5 | H-7 | |

| H-7 | C-9, 8-CH₃ | H-6, H-9 | |

| H-9 | C-7, 8-CH₃ | H-7 | |

| 8-CH₃ | C-7, C-8, C-9 | H-7, H-9 | |

| H-12 | C-3' | H-13 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound.

HR-ESI-TOFMS is a highly sensitive and accurate method for determining the molecular formula of a compound. researchgate.netund.edu Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of polar molecules with minimal fragmentation. und.edu The time-of-flight (TOF) analyzer provides high-resolution mass data. For a related compound, pyridinopyrone A, HR-ESI-TOFMS measurements established the molecular formula as C₂₀H₁₉NO₃ by providing a highly accurate mass of the protonated molecule [M+H]⁺. nih.gov

Analysis of the fragmentation pattern in a mass spectrum can provide valuable structural information. libretexts.orgfiveable.meweebly.comcognitoedu.org When a molecule is ionized, it can break apart into smaller, charged fragments. weebly.comwikipedia.org The pattern of these fragments is often characteristic of specific structural motifs within the molecule. For instance, the loss of a water molecule can indicate the presence of a hydroxyl group, while the cleavage of a bond next to a functional group (alpha cleavage) can help identify that group. fiveable.me

V. Chemical Synthesis and Analogues of Gymnoconjugatin a

Total Synthesis Approaches to Gymnoconjugatin (B1253499) A

The total synthesis of Gymnoconjugatin A has been approached from different strategic standpoints, evolving from early metal-catalyzed methods to more facile and stereocontrolled routes.

The first total synthesis of this compound was reported by Coleman and Walczak, which utilized a convergent and efficient linchpin coupling strategy. aragen.comacs.org This approach was centered on the use of a boron/tin hetero-bis-metallated butadiene system. acs.orgnih.gov The core of the strategy involved the disconnection of the central tetraene of the molecule at the C7/C8 and C11/C12 single bonds. acs.org This retrosynthetic analysis led to three key fragments: two vinyl halide components and a central butadiene connector. acs.org

The synthesis relied on sequential Stille and Suzuki-Miyaura cross-coupling reactions to assemble these fragments. acs.org This methodology had been previously validated in the total synthesis of other natural products like lucilactaene (B1241182) and strobilurin B. acs.org While effective, this initial approach was dependent on the use of metal catalysts, including palladium and tin reagents. aragen.com

A key challenge in this synthesis was the introduction of the C13-methyl group. The synthesis of the required methyl ketone precursor was achieved via a two-step oxidation. However, a subsequent Takai olefination produced an inseparable mixture of vinyl iodide stereoisomers. acs.org This mixture was carried through the Stille coupling, and a final iodine-promoted isomerization was necessary to obtain the desired stereochemistry of this compound. acs.org

In a quest for more efficient and economical routes, subsequent research focused on developing facile and stereocontrolled syntheses that avoided the use of expensive and toxic metal catalysts like tin and palladium. aragen.comresearchgate.net One such approach, developed by Samala and coworkers, utilized inexpensive starting materials, furfural (B47365) and trans-methyl crotonate, and relied on Horner–Wadsworth–Emmons (HWE) and Wittig reactions. aragen.comresearchgate.net

This strategy was designed to be robust, allowing for the easy substitution of the heterocyclic groups, which is crucial for structure-activity relationship studies. aragen.com The retrosynthetic plan envisioned the formation of the pyrone ring via a base-mediated cyclization of a β-diketo ester intermediate. aragen.comresearchgate.net This key intermediate was constructed by coupling a dianion with aldehyde fragments derived from dienoate. aragen.com

A significant advantage of this route was the high degree of stereocontrol achieved in the olefination reactions. For instance, the HWE reaction of a phosphonate (B1237965) with furfural using sodium hydride in DMF afforded the trans-dienoate exclusively in high yield. aragen.com This method provided a more streamlined and cost-effective pathway to this compound and its analogues. aragen.com

Early Synthetic Strategies (e.g., Metal-catalyzed coupling strategies)

Synthetic Methodologies and Key Transformations in this compound Construction

The construction of the complex architecture of this compound has necessitated the application of a range of powerful synthetic methodologies. Key transformations have included olefination reactions, sophisticated coupling strategies, and cyclization reactions to form the core pyrone ring.

The Horner–Wadsworth–Emmons (HWE) and Wittig reactions have proven to be instrumental in the stereocontrolled synthesis of the polyene chain of this compound. aragen.comresearchgate.net These reactions are fundamental for the formation of carbon-carbon double bonds. The HWE reaction, in particular, is known for producing predominantly E-alkenes, which is crucial for establishing the correct geometry of the polyene system. wikipedia.org

In a facile synthesis of this compound, the HWE olefination was employed to couple key building blocks. aragen.comresearchgate.net For example, the reaction between a phosphonate derived from methyl crotonate and furfural was a key step in constructing a dienoate intermediate. aragen.com Optimization of the HWE reaction conditions was critical to achieve high stereoselectivity and yield. The use of sodium hydride in DMF was found to be exceptionally effective, providing the desired trans-isomer exclusively. aragen.com

The Wittig reaction was also utilized in these syntheses. A phosphorus ylide, prepared from ethyl tiglate, was reacted with an aldehyde to construct a trans-tetraene ester, another crucial intermediate. aragen.comunigoa.ac.in The successful application of both HWE and Wittig reactions demonstrates their power and versatility in assembling complex natural products like this compound from simpler, readily available starting materials. aragen.comresearchgate.net

The initial total synthesis of this compound pioneered the use of a linchpin coupling strategy. acs.orgacs.org This convergent approach involves the sequential coupling of multiple fragments to a central "linchpin" molecule. In the synthesis by Coleman and Walczak, a hetero-bis-metallated butadiene served as the four-carbon linchpin. acs.orgnih.gov

This strategy relied on the differential reactivity of the two metal moieties on the butadiene, a tin and a boron group. acs.org The synthesis involved a Stille coupling reaction between a vinyl iodide fragment and the vinyl stannane (B1208499) portion of the linchpin. acs.org This was followed by a Suzuki-Miyaura coupling of the resulting vinyl boronate with another vinyl halide fragment to complete the carbon skeleton of the molecule. acs.org This sequential, metal-catalyzed cross-coupling approach allowed for the efficient and convergent assembly of the complex polyene structure. acs.org

The formation of the 2-pyrone ring is a critical step in the synthesis of this compound. A common and effective method for constructing this heterocyclic core is through the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. mdpi.com In one of the total syntheses of this compound, a base-mediated cyclization was employed as the final ring-forming step. aragen.com

The precursor for this cyclization was a β,δ-dioxocarboxylate, which was synthesized by coupling a dianion derived from a β-keto ester with a tetraene ester. aragen.com This intermediate was then treated with a base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promoted the intramolecular cyclization to afford the 4-hydroxy-2-pyrone core of this compound. aragen.com This biomimetic-type strategy, mimicking polyketide synthase action, provides a direct and efficient route to the pyrone ring system. mdpi.com The final step in the synthesis was the methylation of the hydroxyl group to yield the natural product. aragen.com

Functional Group Manipulations (e.g., Methylation of hydroxyl groups, hydrolysis)

Functional group manipulations are critical steps in the total synthesis of this compound, allowing for the strategic modification of intermediates to achieve the final target structure. Key manipulations include the methylation of hydroxyl groups and the hydrolysis of ester functionalities.

One of the final and crucial steps in a reported total synthesis of this compound involves the methylation of a precursor's hydroxyl group. aragen.comresearchgate.net In the synthesis described by Samala et al. (2013), the pyrone precursors to this compound and B (compounds 22 and 23 in their study) were treated with dimethyl sulfate (B86663) to yield the final natural products. aragen.comresearchgate.net This reaction specifically targets the hydroxyl group on the pyrone ring, converting it to the methoxy (B1213986) group characteristic of this compound.

Hydrolysis is another key functional group manipulation employed during the synthesis. The same synthetic route utilized the hydrolysis of trans-tetraene esters (compounds 8 and 9 in their study) to their corresponding carboxylic acids (compounds 18 and 19) aragen.com. This transformation was achieved using lithium hydroxide (B78521) in a solvent mixture of tetrahydrofuran, methanol, and water aragen.com. This step is essential for the subsequent coupling reactions that build the molecule's carbon skeleton.

Table 1: Key Functional Group Manipulations in the Synthesis of this compound

| Transformation | Reactant(s) | Reagent(s) | Product(s) | Reference |

| Methylation | Pyrone precursor with hydroxyl group | Dimethyl sulfate | This compound/B | aragen.comresearchgate.net |

| Hydrolysis | trans-tetraene ester | Lithium hydroxide in THF/MeOH/H₂O | trans-tetraene acid | aragen.com |

Preparation of Structural Analogues and Derivatives of this compound

The preparation of structural analogues and derivatives of this compound is integral to exploring its structure-activity relationship. Total synthesis routes are often designed to be convergent, allowing for the modification of different fragments of the molecule to generate a library of related compounds.

The total syntheses reported by Coleman and Walczak (2006) and Samala et al. (2013) both yield not only this compound but also its close analogue, Gymnoconjugatin B. aragen.comacs.orgnih.gov These two compounds differ in the substituent on the furan (B31954) ring, with this compound possessing a methyl group and Gymnoconjugatin B having a hydrogen atom at the corresponding position. The synthetic strategies are designed to accommodate the synthesis of both by starting with appropriately substituted precursors. For instance, the synthesis by Samala and co-workers utilizes different starting aldehydes to ultimately produce either this compound or B aragen.com.

The modular nature of these syntheses inherently allows for the creation of other derivatives. By modifying the building blocks used in the coupling reactions (such as Stille and Suzuki-Miyaura couplings in the Coleman and Walczak synthesis), a variety of analogues could theoretically be produced. acs.orgnih.gov For example, altering the structure of the pyrone or the polyene chain fragments would lead to novel derivatives. While the primary literature has focused on the total synthesis of the natural products themselves, the methodologies developed provide a clear pathway for the future generation of a diverse range of this compound analogues.

Table 2: Synthesized Gymnoconjugatin Analogues

| Compound | Key Structural Difference from this compound | Synthetic Approach | Reference |

| Gymnoconjugatin B | Hydrogen instead of a methyl group on the furan ring | Convergent synthesis using alternative starting materials | aragen.comacs.orgnih.gov |

Vi. Biological Activities and Mechanistic Investigations of Gymnoconjugatin a Pre Clinical Research

In Vitro Cellular Activity of Gymnoconjugatin (B1253499) A and its Analogues

Pre-clinical research has explored the in vitro efficacy of Gymnoconjugatin A and its synthetic analogues, revealing significant cytotoxic effects against various cancer cell lines. These investigations have been crucial in elucidating the compound's potential as an anticancer agent and understanding its underlying molecular mechanisms.

The cytotoxic activity of this compound analogues has been evaluated against several human cancer cell lines. One prominent analogue, Auxarconjugatin B (referred to in studies as compound 1a), has demonstrated notable potency. plos.orgscienceopen.com

In studies on human oral squamous cell carcinoma (OSCC), Auxarconjugatin B significantly inhibited the viability of OEC-M1, HSC-3, and SCC-4 cells. scienceopen.com It exhibited a 50% inhibitory concentration (IC₅₀) of 5 µM in OEC-M1 cells, 20 µM in HSC-3 cells, and 1 µM in SCC-4 cells after 48 hours of treatment. scienceopen.com In contrast, another analogue (compound 1b) lacked cytotoxicity against OEC-M1 and HSC-3 cells, suggesting that the presence of a hydrogen at a specific position (R¹) is critical for its activity against these particular oral cancer cells. plos.orgresearchgate.net

Interestingly, the potency of these compounds varies across different cancer types. For instance, while Auxarconjugatin B (compound 1a) and its analogue (compound 1b) showed cytotoxicity against human non-small-cell lung carcinoma A549 cells with IC₅₀ values of 0.6 µM and 1.2 µM, respectively, other derivatives that were potent against A549 cells showed no significant effect on OSCC lines. plos.orgresearchgate.net This highlights a degree of cell-type specificity in the anticancer activity of gymnoconjugatin derivatives. plos.org The presence of a 3-chloropyrrole group was also identified as an important structural feature for cytotoxicity in oral cancer cells. plos.org

Table 1: Cytotoxicity (IC₅₀) of Auxarconjugatin B (Compound 1a) in Human Cancer Cell Lines Data derived from studies on polyenylpyrrole derivatives.

| Cell Line | Cancer Type | IC₅₀ (48h) |

| OEC-M1 | Oral Squamous Cell Carcinoma | 5 µM |

| HSC-3 | Oral Squamous Cell Carcinoma | 20 µM |

| SCC-4 | Oral Squamous Cell Carcinoma | 1 µM |

| A549 | Non-Small-Cell Lung Carcinoma | 0.6 µM |

This compound analogue, Auxarconjugatin B, has been shown to induce caspase-dependent apoptosis in human oral squamous carcinoma cells. plos.orgscienceopen.com Apoptosis, or programmed cell death, is a critical process for eliminating damaged cells and is often dysregulated in cancer. anr.fr This process can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a family of proteases called caspases. nih.govscielo.org.ar

Research indicates that Auxarconjugatin B triggers the mitochondrial death pathway. plos.orgscienceopen.com This intrinsic pathway is a major route for physiological cell death. nih.gov The process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytosol. nih.govnih.gov In OEC-M1 and HSC-3 cells, treatment with Auxarconjugatin B led to an increase in the level of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. plos.orgscienceopen.com This shift in the Bax/Bcl-2 ratio is a key event that promotes the release of cytochrome c from the mitochondria. plos.orgnih.gov

The released cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.govnih.gov Caspase-9, in turn, activates effector caspases like caspase-3. nih.gov Studies confirmed that Auxarconjugatin B treatment leads to the activation of caspase-3, which is a final executioner of cell death, responsible for cleaving various cellular substrates and causing the characteristic morphological changes of apoptosis. plos.orgscienceopen.com The induction of apoptosis was further confirmed by TUNEL assays, which detect DNA fragmentation, a hallmark of late-stage apoptosis. scienceopen.com

A key event in the mitochondrial pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Mitochondria in healthy cells maintain a high membrane potential, which is essential for cellular metabolism. nih.govpressbooks.pub A loss or alteration of this potential is an early indicator of mitochondrial dysfunction and a commitment to apoptosis. plos.orgnih.govpressbooks.pub

Studies using fluorescent dyes that measure ΔΨm, such as JC-1 or TMRE, have demonstrated that Auxarconjugatin B induces a time-dependent loss of mitochondrial membrane potential in OEC-M1 and HSC-3 cells. plos.orgscienceopen.comresearchgate.net This loss of potential is directly linked to the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. plos.orgscienceopen.com This alteration confirms that the compound's cytotoxic mechanism involves the direct targeting or disruption of mitochondrial function. mdpi.com

The generation of reactive oxygen species (ROS) has been identified as a primary mechanism driving the cytotoxic effects of Auxarconjugatin B. plos.orgscienceopen.com ROS are chemically reactive molecules containing oxygen that, when overproduced, can induce oxidative stress, leading to cellular damage. jfda-online.com This damage can affect critical cellular components, including DNA. jfda-online.comnih.gov

In oral cancer cells, Auxarconjugatin B treatment was found to induce the intracellular generation of ROS. plos.orgscienceopen.com This increase in ROS levels was shown to be a critical upstream event leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis. plos.orgscienceopen.com The role of ROS was confirmed in experiments where the use of an antioxidant, N-acetylcysteine, reversed the effects of Auxarconjugatin B, including DNA damage, loss of mitochondrial membrane potential, and apoptosis. plos.orgscienceopen.com This indicates that ROS generation is a major mechanism of action for the compound. researchgate.net The DNA damage response often involves the activation of signaling pathways that can lead to either cell cycle arrest to allow for repair or apoptosis to eliminate severely damaged cells. nih.govresearchgate.net

In addition to inducing apoptosis, Auxarconjugatin B has been shown to modulate the cell cycle. plos.orgscienceopen.com The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a common strategy for anticancer drugs. medsci.orgoncotarget.com

Flow cytometry analysis revealed that treating OEC-M1 and HSC-3 cells with Auxarconjugatin B resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. plos.orgscienceopen.com This G2/M arrest prevents the cells from entering mitosis, thereby halting their proliferation. medsci.orgnih.gov This cell cycle block is often a consequence of DNA damage, as the cell activates checkpoint pathways to prevent the propagation of damaged genetic material. oncotarget.commdpi.com The G2/M arrest induced by Auxarconjugatin B is associated with the activation of DNA damage response proteins such as p53 and p21, which are key regulators of this checkpoint. plos.orgnih.gov This arrest provides a window for the cell to either repair the damage or, if the damage is too severe, to undergo apoptosis. medsci.orgnih.gov

Molecular and Cellular Mechanisms of Action

Enzyme Modulation (e.g., Cytochrome P450 1A1 involvement)

Preclinical research has identified that the biological effects of this compound and its analogues are linked to the modulation of specific enzyme systems. A key enzyme implicated in its mechanism is Cytochrome P450 1A1 (CYP1A1). plos.orgscienceopen.com CYP1A1 is a member of the cytochrome P450 superfamily, which is involved in the metabolism of a wide range of endogenous and exogenous compounds, including the activation of pro-carcinogens. nih.govnih.gov

Studies on polyenylpyrrole derivatives, the class of compounds to which this compound belongs, have shown that their cytotoxic effects in cancer cells are mediated through the generation of intracellular reactive oxygen species (ROS). plos.orgscienceopen.com This ROS production has been specifically linked to the activity of CYP1A1. plos.orgscienceopen.com The induction of CYP1A1 is a critical step that leads to oxidative stress, subsequently causing DNA damage and triggering programmed cell death (apoptosis) in cancer cells. plos.org The involvement of CYP1A1 was confirmed in studies where the effects of a this compound analogue were reversed by a specific inhibitor of the enzyme. plos.orgscienceopen.com This enzymatic modulation is a significant aspect of the compound's anti-cancer activity. plos.org

In Vivo Preclinical Efficacy Studies of this compound Analogues in Animal Models

To build upon in vitro findings, researchers have developed and tested synthetic analogues of this compound in preclinical animal models to evaluate their efficacy in a living system. These analogues are structurally modified versions of the parent compound, designed to enhance anti-tumor activity or improve pharmacological properties. In vivo studies, particularly those using mouse models, have provided evidence that these analogues can effectively inhibit tumor growth. plos.orgscienceopen.com

Xenograft Tumor Growth Inhibition Models (e.g., OEC-M1 xenograft in nude mice)

A standard and effective method for assessing the in vivo anti-cancer potential of novel compounds is the xenograft tumor model. In this model, human cancer cells are implanted into immunocompromised mice, typically nude mice, where they grow to form solid tumors.

One such study utilized human oral squamous cell carcinoma (OEC-M1) cells to establish xenograft tumors in nude mice. plos.orgscienceopen.com After tumor establishment, the mice were treated with a this compound derivative. The results from this research demonstrated that the analogue significantly reduced the growth of the OEC-M1 xenograft tumors. plos.orgscienceopen.com The table below summarizes the key aspects of this type of in vivo study.

Table 1: Summary of Xenograft Model for this compound Analogue Efficacy This table is interactive. You can sort and filter the data.

These findings from in vivo xenograft models are crucial as they provide strong evidence for the potential therapeutic application of this compound analogues in oncology, specifically demonstrating their ability to suppress tumor proliferation in a live biological system. plos.orgscienceopen.com

Vii. Structure Activity Relationship Sar Studies of Gymnoconjugatin a Derivatives

Identification of Key Structural Moieties for Bioactivity (e.g., 3-chloropyrrole moiety, R1 position)

Research has pinpointed several key structural features of the Gymnoconjugatin (B1253499) A scaffold that are critical for its biological effects.

The 3-Chloropyrrole Moiety: Multiple studies have established the significance of the 3-chloropyrrole moiety in conferring the biological activity of Gymnoconjugatin A and related compounds. aragen.comresearchgate.net The presence of this specific heterocyclic group is considered a primary determinant of its cytotoxic properties. Investigations into compounds with close structural homology have consistently highlighted the importance of this moiety. aragen.com The development of synthetic strategies has often focused on allowing easy substitution of this and other heterocyclic groups to further probe their role in bioactivity. aragen.comresearchgate.net

The R1 Position: The substituent at the R1 position on the polyene chain has also been identified as a key factor influencing cytotoxicity. In a study evaluating a series of this compound derivatives against human oral cancer cell lines, results indicated that having a hydrogen atom at the R1 position was important for its cytotoxic effects against OEC-M1 and HSC-3 cells. scienceopen.com This suggests that steric bulk or electronic properties at this position can significantly modulate the compound's interaction with its biological target.

Impact of Specific Functional Group Modifications on Biological Activity

Modifying functional groups is a key strategy to enhance bioactivity, improve solubility, and increase metabolic stability. reachemchemicals.comnih.gov Systematic modifications of the this compound structure have provided valuable data on how different functional groups affect its anticancer activity.

A study investigating the cytotoxicity of this compound derivatives against various human oral squamous cell carcinoma (OSCC) cell lines demonstrated the impact of substitutions at the R1, R2, R3, and aryl (Ar) positions. scienceopen.com The derivatives were tested at a concentration of 20 μM, and the results highlight the sensitivity of different cell lines to specific structural changes. scienceopen.com

For instance, the parent compound with a hydrogen at the R1 position showed significant cytotoxicity. scienceopen.com The data from this research underscores the nuanced relationship between the compound's structure and its cell-type-specific activity. scienceopen.com

Below is an interactive table summarizing the findings on the anticancer activity of various this compound derivatives.

| Compound | Substituents | OEC-M1 (% Cell Viability) | HSC-3 (% Cell Viability) | |||||

|---|---|---|---|---|---|---|---|---|

| R1 | R2 | R3 | Ar (Aryl Group) | 24 h | 48 h | 24 h | 48 h | |

| 1a | H | H | Me | 3-chloropyrrol-2-yl | 19.5 ± 2.1Highly cytotoxic | 1.4 ± 0.3Very high cytotoxicity | 21.9 ± 1.5Highly cytotoxic | 2.1 ± 0.5Very high cytotoxicity |

| 1b | H | H | Me | 3-thienyl | 96.1 ± 3.2 | 85.7 ± 4.5 | 98.2 ± 2.8 | 90.1 ± 3.7 |

| 1c | H | H | Me | 2-furyl | 95.4 ± 4.1 | 88.3 ± 3.9 | 97.5 ± 3.1 | 89.5 ± 4.2 |

| 2a | Me | H | Me | 3-chloropyrrol-2-yl | 93.2 ± 3.8 | 82.1 ± 4.6 | 95.6 ± 3.3 | 85.4 ± 4.1 |

| 3a | H | Me | Me | 3-chloropyrrol-2-yl | 25.7 ± 2.5 | 4.3 ± 0.8 | 30.1 ± 2.9 | 6.8 ± 1.1 |

Rational Design and Synthesis of Bioactive Analogues

The insights gained from SAR studies are instrumental in the rational design of new, potentially more effective analogues. nih.gov The goal is to synthesize molecules that retain or enhance the key bioactive moieties while possessing improved pharmacological properties. nih.gov

The development of robust and efficient synthetic routes is a cornerstone of this effort. For this compound, synthetic strategies have been devised with the explicit purpose of supporting future SAR studies by allowing for the easy creation of diverse analogues. aragen.comresearchgate.net Synthetic chemists aim to develop flexible methodologies where different heterocyclic groups can be readily substituted in place of the furan (B31954) and pyrrole (B145914) rings, which may provide a molecular rationale for future therapeutic development. aragen.com

Total synthesis approaches, such as those employing the Horner-Wadsworth-Emmons (HWE) reaction, have been developed to construct the core structure of this compound and B. aragen.comresearchgate.netconicet.gov.ar These synthetic routes are designed to be economical and efficient, avoiding the use of expensive metal catalysts where possible and starting from inexpensive materials. aragen.comresearchgate.net Such synthetic accessibility is crucial for generating a library of analogues needed for comprehensive SAR investigations. nih.gov The ultimate aim is to create novel compounds with enhanced activity, selectivity, and better pharmacokinetic profiles. nih.govresearchgate.net

Viii. Advanced Analytical Methodologies for Gymnoconjugatin a Research

High-Resolution Separation Techniques (e.g., UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational analytical technique for the separation, identification, and quantification of components within a mixture. grafiati.comiajps.com It has been established as a reliable method for the analysis and quantification of polyene antibiotics, a class to which Gymnoconjugatin (B1253499) A belongs. nih.govspringernature.comresearchgate.net The technique operates by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. grafiati.com The separation is based on the differential interactions of the compounds with the stationary phase, leading to different retention times. grafiati.com

An evolution of this technique, Ultra-Performance Liquid Chromatography (UPLC), offers significant enhancements in resolution, speed, and sensitivity. researchgate.nettsijournals.com UPLC systems utilize columns packed with smaller particles (typically less than 2 µm) compared to the 3-5 µm particles used in traditional HPLC. iajps.com This reduction in particle size leads to a significant increase in separation efficiency. tsijournals.com To propel the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 100 MPa or ~15,000 psi) than conventional HPLC systems. researchgate.net

The primary advantages of UPLC over HPLC include drastically reduced analysis times and lower solvent consumption, which increases throughput and lowers operational costs. researchgate.net The enhanced resolution allows for better separation of structurally similar compounds, which is critical for analyzing Gymnoconjugatin A in the presence of its isomers or other related metabolites from a fermentation broth or byproducts from a synthetic route. hplc.eu

Table 1: Comparison of Typical HPLC and UPLC Parameters

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 40 MPa (~6,000 psi) | Up to 100-150 MPa (~15,000 - 22,000 psi) |

| Resolution | Good | Very High |

| Analysis Speed | Slower (longer run times) | Faster (shorter run times, up to 10x faster than HPLC) |

| Sensitivity | Standard | Higher (sharper, narrower peaks) |

| Solvent Consumption | Higher | Lower |

Advanced Spectroscopic Characterization for Complex Mixtures and Trace Analysis

Following high-resolution separation, definitive structural elucidation of this compound relies on advanced spectroscopic methods. These techniques are indispensable for analyzing complex mixtures and detecting the compound at trace levels. intertek.com

Mass Spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight. broadinstitute.orgwikipedia.org When coupled with a liquid chromatography system (LC-MS), it allows for the mass analysis of each component as it elutes from the column. mdpi.com For novel or trace-level compounds like this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound, a critical step in its identification. msu.edu Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze its constituent fragments. This fragmentation pattern provides a structural fingerprint that helps to piece together the molecule's structure, a method successfully used for identifying other polyenes in natural product extracts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the unambiguous determination of the detailed three-dimensional structure of organic molecules like this compound. msu.edu While traditionally used for pure compounds, modern NMR techniques are increasingly applied to the analysis of complex mixtures, sometimes even without prior separation. nih.gov One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of the atoms. For a complex structure like this compound, advanced two-dimensional (2D) NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached or more distant carbons, respectively. nih.gov These multi-faceted analyses allow researchers to construct the complete chemical scaffold and determine the stereochemistry of the molecule. grafiati.com

Table 2: Application of Advanced Spectroscopic Techniques in this compound Research

| Technique | Application | Information Obtained |

|---|---|---|

| LC-MS/MS | Identification of compounds in complex mixtures | Molecular weight, fragmentation patterns for structural clues. |

| HRMS | Accurate mass determination | Elemental composition (molecular formula). |

| 1D NMR (¹H, ¹³C) | Basic structural characterization | Chemical shifts, integration (proton count), and coupling constants. |

| 2D NMR (COSY, TOCSY) | Mapping of spin systems | Connectivity of protons within the molecule. |

| 2D NMR (HSQC, HMBC) | Carbon-Proton Correlation | C-H framework and long-range C-H connectivity. |

Quantification Methodologies for this compound

Accurate quantification of this compound is essential for determining its concentration in fermentation broths, assessing purity during isolation, and in various other research contexts.

The most common method for the quantification of polyene natural products is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Visible detector. nih.govspringernature.com Polyenes, including this compound, possess a characteristic conjugated double-bond system that acts as a chromophore, absorbing light strongly in the UV-Vis region. researchgate.net By creating a calibration curve using a purified standard of known concentrations, the concentration of this compound in a sample can be determined by measuring the area of its corresponding peak in the chromatogram. nih.gov UPLC can also be used for this purpose, offering higher sensitivity and throughput. researchgate.net For compounds that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be used as an alternative quantification tool in LC systems. mdpi.com

An advanced and powerful alternative for quantification is Quantitative NMR (qNMR) . researchgate.net Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte. Instead, quantification is achieved by comparing the integrated signal of a specific proton resonance from the analyte with that of a certified internal standard of known concentration. researchgate.net The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to it, making qNMR a primary ratio method of measurement. researchgate.net This technique is highly accurate and offers the significant advantage of providing structural confirmation and quantification in a single experiment, which is particularly useful for complex samples or when a pure standard of this compound is not available.

Ix. Future Research Directions and Potential Applications of Gymnoconjugatin a

Expanding Biosynthetic Understanding and Genetic Engineering Strategies

A deeper comprehension of the biosynthetic pathway of Gymnoconjugatin (B1253499) A is a key area for future investigation. Elucidating the specific enzymes and genetic clusters responsible for its production in Gymnoascus reessii will be crucial. This knowledge can be leveraged through genetic engineering techniques to enhance the production of Gymnoconjugatin A or to generate novel analogs with potentially improved properties. genome.govbritannica.comwikipedia.org

Modern genetic tools, such as CRISPR-Cas9 gene editing, can be employed to manipulate the biosynthetic gene clusters (BGCs) within the native producing organism or a heterologous host. britannica.comnih.gov By activating, deleting, or modifying genes within the BGC, researchers can potentially increase the yield of this compound, a critical step for facilitating further preclinical development. nih.govnih.gov Furthermore, understanding the regulatory networks that control the expression of these genes could lead to strategies for optimizing fermentation conditions to maximize production. nih.gov The application of genetically-encoded biosensors could also enable high-throughput screening for improved production strains or conditions. nih.gov

Development of Novel and Efficient Synthetic Methodologies

While total syntheses of this compound have been achieved, the development of more efficient and scalable synthetic routes remains a significant goal. researchgate.netresearchgate.net Future research in this area will likely focus on creating novel synthetic strategies that are more atom-economical and environmentally benign. dntb.gov.uathieme.de This could involve the exploration of new catalytic methods and the development of innovative bond-forming reactions to construct the polyene backbone and the distinctive amide linkage. dntb.gov.uathieme.de

A key challenge in the synthesis of polyene natural products is the stereoselective construction of the multiple double bonds. grafiati.com New methodologies that offer superior control over the geometry of these bonds would be highly valuable. dntb.gov.ua The successful development of such methods would not only facilitate the synthesis of this compound but also be applicable to the synthesis of other structurally related polyene natural products. thieme.degrafiati.com

| Synthetic Goal | Potential Approaches | Significance |

| Increased Efficiency | Development of novel catalytic systems, exploration of convergent synthetic strategies. | Facilitates larger scale production for biological studies. |

| Stereocontrol | Design of new stereoselective reactions for the formation of carbon-carbon double bonds. | Ensures the synthesis of the correct biologically active isomer. |

| Green Chemistry | Utilization of more environmentally friendly reagents and solvents. | Reduces the environmental impact of the synthetic process. |

Elucidating Additional Molecular and Cellular Biological Targets

To fully understand the therapeutic potential of this compound, it is essential to identify and characterize its molecular and cellular targets. nih.govsheffield.ac.uk While initial studies have provided some insights, a comprehensive understanding of its mechanism of action is still lacking. Future research should employ a variety of modern techniques to uncover the specific proteins, nucleic acids, or other biomolecules with which this compound interacts. nih.govwisc.edu

Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays can be utilized to identify direct binding partners. sheffield.ac.uk Subsequent biochemical and cellular assays will be necessary to validate these interactions and to understand how they lead to the observed biological effects. wisc.edu Investigating the impact of this compound on various signaling pathways, such as the mTOR pathway which is a central regulator of cellular metabolism, could reveal key insights into its mode of action. nih.gov A thorough understanding of its molecular targets is crucial for predicting its therapeutic efficacy and potential side effects. nih.gov

Role as a Preclinical Lead Compound in Drug Discovery and Development

This compound holds promise as a preclinical lead compound in the drug discovery and development process. wikipedia.orgbiobide.comgardp.org A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for medicinal chemistry efforts to develop an optimized drug candidate. wikipedia.orgtaylorandfrancis.com The unique structure and biological activity of this compound make it an attractive scaffold for the development of new therapeutic agents.

Q & A

Q. Advanced Research Focus

- Biophysical assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (KD) and stoichiometry .

- Competitive inhibition : Co-incubate with known ligands (e.g., ATP for kinases) to confirm competitive vs. allosteric mechanisms .

- CRISPR knockout models : Generate target gene knockouts in cell lines to isolate phenotypic effects .

Data Contradiction : If pull-down assays fail to confirm in silico predictions, perform cross-linking/MS or hydrogen-deuterium exchange (HDX) to identify transient interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.